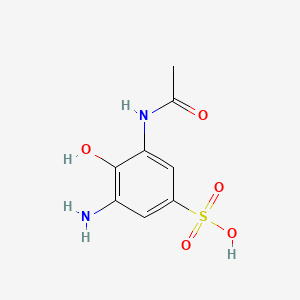

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid

Beschreibung

The exact mass of the compound 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-acetamido-5-amino-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-4(11)10-7-3-5(16(13,14)15)2-6(9)8(7)12/h2-3,12H,9H2,1H3,(H,10,11)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUJTLIHMWZDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885424 | |

| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40306-75-0 | |

| Record name | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40306-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040306750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-5-amino-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV96F4V45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid synthesis pathway

Technical Synthesis Guide: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

Executive Summary

This technical guide details the synthesis of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS: 40306-75-0), a critical intermediate in the manufacture of azo dyes, pigments, and potentially functionalized heterocyclic pharmaceuticals.[1] The molecule is characterized by a dense functionalization pattern on the benzene core—comprising sulfonic acid, hydroxyl, acetamido, and amino groups—requiring a high-fidelity synthesis strategy to ensure regioselectivity.

This guide prioritizes the "Acetylation-First" Pathway , distinct from lower-purity bulk methods, to guarantee the selective formation of the asymmetric 3-acetamido-5-amino substitution pattern, avoiding the formation of symmetric diamine byproducts.

Molecule Profile & Retrosynthetic Analysis

| Property | Data |

| Chemical Name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid |

| CAS Number | 40306-75-0 |

| Molecular Formula | |

| Molecular Weight | 246.24 g/mol |

| Core Structure | Benzenesulfonic acid scaffold with tris-substitution (3,4,5 positions) |

| Key Precursor | 2-Aminophenol (Ortho-aminophenol) |

Retrosynthetic Logic: The synthesis is best approached by constructing the sulfonic acid core first, followed by sequential nitration and functional group manipulation.[2]

-

Target: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid.[1][2][3][4][5][6][7]

-

Precursor 1: 3-Acetamido-4-hydroxy-5-nitrobenzenesulfonic acid (Allows selective reduction).

-

Precursor 2: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (Allows selective acetylation).

-

Precursor 3: 3-Amino-4-hydroxybenzenesulfonic acid.[1][2][8]

-

Starting Material: 2-Aminophenol.[5]

Synthesis Pathway Visualization

The following diagram illustrates the optimized industrial pathway, highlighting the critical divergence point where selectivity is established.

Figure 1: Strategic synthesis pathway for CAS 40306-75-0. The solid blue path ensures regioselectivity by acetylating before the final amine is generated.

Detailed Experimental Protocol

Phase 1: Core Scaffold Construction

Objective: Convert 2-aminophenol into the nitro-functionalized sulfonic acid intermediate.

Step 1: Sulfonation Reaction: Electrophilic aromatic substitution.[2] The hydroxyl group directs the sulfonic acid to the para position (C4 relative to OH), while the amino group directs ortho/para. In 2-aminophenol, the position para to the OH (and meta to the NH2) is the primary site of sulfonation.

-

Reagents: 2-Aminophenol, Sulfuric Acid (98%) or Oleum (20%).

-

Protocol:

-

Charge a glass-lined reactor with Sulfuric Acid (3.0 eq).

-

Slowly add 2-Aminophenol (1.0 eq) while maintaining temperature

to prevent charring. -

Heat the mixture to 100–105°C and hold for 4–6 hours.

-

Monitor: HPLC should show disappearance of 2-aminophenol.

-

Quench: Cool to room temperature and pour onto crushed ice. The product, 3-amino-4-hydroxybenzenesulfonic acid , typically precipitates as a zwitterionic solid. Filter and wash with ice water.

-

Step 2: Nitration Reaction: Introduction of a nitro group at position 5 (Ortho to OH, Meta to SO3H).

-

Reagents: Nitric Acid (65%), Sulfuric Acid (solvent).

-

Protocol:

-

Suspend the wet cake of 3-amino-4-hydroxybenzenesulfonic acid in Sulfuric Acid.

-

Cool to 0–5°C . This is critical to prevent oxidation of the amino group or over-nitration.

-

Add Nitric Acid (1.05 eq) dropwise, maintaining temp

. -

Stir for 2 hours at 10–15°C.

-

Workup: Pour into ice water. Salting out with NaCl may be required to precipitate the 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid salt.

-

Phase 2: Functional Group Manipulation (The Critical Divergence)

Expert Insight: Many bulk protocols reduce the nitro group immediately to form the 3,5-diamine. Do not do this. It creates a symmetric molecule where selective mono-acetylation is statistically difficult. Instead, acetylate the existing amine first.

Step 3: Selective Acetylation Reaction: Acetylation of the C3-amine.[1][2][5][7] The C4-hydroxyl is less nucleophilic under aqueous acidic/neutral conditions, and the C5-nitro is inert.

-

Reagents: Acetic Anhydride, Sodium Acetate (buffer).

-

Protocol:

-

Dissolve 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid in water; adjust pH to 4.5–5.5 with Sodium Acetate or NaOH.

-

Heat to 40–50°C .

-

Add Acetic Anhydride (1.2 eq) dropwise.

-

Control: Maintain pH ~5. If pH drops too low, amine protonation inhibits reaction. If pH is too high (>8), esterification of the phenol (O-acetylation) occurs.

-

Validation: LC-MS should confirm mass shift (+42 Da) corresponding to 3-acetamido-4-hydroxy-5-nitrobenzenesulfonic acid .

-

Step 4: Reduction Reaction: Reduction of the C5-nitro group to the C5-amine.

-

Reagents: Sodium Sulfide (

) or Hydrogen/Pd-C. -

Protocol (Chemical Reduction):

-

Dissolve the acetylated intermediate in water at pH 7–8.

-

Heat to 80–85°C .

-

Add Sodium Sulfide (60% flake, 1.5 eq) or Sodium Dithionite solution slowly.

-

Reflux for 3–5 hours. The solution color will shift from deep yellow/orange (nitro) to pale yellow/colorless (amine).

-

Isolation: Acidify with HCl to pH 1–2 to precipitate the free acid product. Cool to 5°C, filter, and dry.

-

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete sulfonation or sulfone formation. | Ensure anhydrous conditions initially; use 20% Oleum if 98% H2SO4 is insufficient. |

| O-Acetylation (Step 3) | pH too high (>8) during acetic anhydride addition. | Tightly control pH at 4.5–5.5. If O-acetyl impurity forms, a brief hydrolysis step (pH 10, 30 min) can revert it to OH without cleaving the amide. |

| Symmetric Diamine Impurity | Loss of acetyl group during reduction. | Avoid strong acidic or basic conditions at high heat during reduction. Sulfide reduction at pH 8 is gentler than Fe/HCl. |

| Product Color | Oxidation of the aminophenol core. | Perform all drying steps under vacuum or inert atmosphere. Add trace sodium metabisulfite during isolation. |

Safety & Handling

-

Oleum/Sulfuric Acid: Causes severe burns. Use full PPE including face shield. Reacts violently with water.

-

Nitration: Exothermic. Thermal runaway risk. Ensure redundant cooling systems are active before HNO3 addition.

-

Nitro Intermediates: Potentially energetic. Do not dry nitro-intermediates at high temperatures (>60°C) without stability testing.

-

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid: Irritant. Handle as a potential sensitizer due to the aminophenol moiety.

References

- CN1844094A. 3-Acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof. Google Patents.

- CN1850796A. 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

-

PubChem . 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link]

-

EPA CompTox . Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy-.[1][2][3][5][6][7] US Environmental Protection Agency.[2] Available at: [Link][2]

Sources

- 1. CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof - Google Patents [patents.google.com]

- 2. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 3. 3-ACETAMIDO-5-AMINO-4-HYDROXYBENZENESULFONIC ACID [drugfuture.com]

- 4. 40306-75-0|3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 5. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

Physicochemical Profiling & Handling of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

[1][2][3][4]

Executive Summary

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid is a polysubstituted aromatic intermediate critical in the synthesis of reactive dyes and pharmaceutical precursors.[1] Its structure features a zwitterionic core—comprising a strong sulfonic acid group, a basic primary amine, and a phenolic hydroxyl group—which dictates its complex solubility profile and stability characteristics.

This guide provides an authoritative analysis of its electronic state, pH-dependent solubility, and degradation pathways, accompanied by validated protocols for analytical characterization.

Chemical Identity & Structural Analysis[5][6]

| Parameter | Specification |

| IUPAC Name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid |

| CAS Number | 40306-75-0 |

| Molecular Formula | C₈H₁₀N₂O₅S |

| Molecular Weight | 246.24 g/mol |

| Appearance | White to off-white powder (pure); Dark brown crystals (oxidized) |

| Synonyms | 5-Amino-3-acetamido-4-hydroxybenzenesulfonic acid; 2-Acetamido-6-amino-1-phenol-4-sulfonic acid |

Molecular Topology & Numbering

The numbering convention prioritizes the sulfonic acid group at position 1.

-

Position 1: Sulfonic Acid (-SO₃H) - Strong Acid

-

Position 3: Acetamido (-NHCOCH₃) - Neutral/H-Bond Donor

-

Position 4: Hydroxyl (-OH) - Phenolic/Weak Acid

-

Position 5: Amino (-NH₂) - Weak Base

Zwitterionic Nature & Electronic State

In aqueous media, the molecule exists primarily as a zwitterion across a broad acidic pH range. The sulfonic acid group (

This internal salt formation leads to:

-

High Melting Point: >300°C (decomposition), driven by strong intermolecular electrostatic forces.

-

Low Water Solubility: Minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.

Figure 1: The ionization state shifts from zwitterionic (insoluble) to anionic (soluble) as pH increases.[2][3][4]

Physicochemical Properties[2][3][6][8]

Solubility Profile

The solubility is heavily pH-dependent. The "free acid" form commercially available is typically the zwitterion, which exhibits poor water solubility due to high lattice energy.

| Solvent | Solubility (20°C) | Notes |

| Water (pH 2-3) | ~1.3 - 2.0 g/L | Minimum solubility (Isoelectric region). |

| Water (pH > 7) | > 50 g/L | Highly soluble as sodium salt (formation of phenolate/sulfonate). |

| Methanol/Ethanol | Sparingly Soluble | < 1 mg/mL.[5] |

| DMSO | Moderate | Soluble due to disruption of H-bonding network. |

Acid-Base Dissociation Constants (Estimated)

-

pKₐ₁ (Sulfonic): -1.65 (Strong acid, fully dissociated).

-

pKₐ₂ (Aniline -NH₃⁺): ~3.2 (Electron-withdrawing effect of -SO₃⁻ and -OH lowers basicity).

-

pKₐ₃ (Phenol -OH): ~9.5 (Typical phenolic range).

Stability & Reactivity

-

Oxidation: The 4-hydroxy-5-amino motif is an electron-rich system susceptible to oxidation by air, leading to quinone-imine formation (browning). Store under inert gas (Argon/Nitrogen).

-

Hydrolysis: The acetamido group is stable at neutral pH but can hydrolyze to the free amine (3,5-diamino-4-hydroxybenzenesulfonic acid) under strong acidic/alkaline reflux.

Synthesis & Impurity Architecture

Understanding the synthesis is crucial for identifying critical quality attributes (CQAs). The standard route involves the nitration of 2-aminophenol-4-sulfonic acid followed by reduction and selective acetylation.

Figure 2: Synthetic route highlighting potential impurities (di-acetylated byproducts and unreacted nitro compounds).

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method separates the target compound from its di-amino precursor and potential oxidized byproducts.

-

Principle: Ion-Pairing Reverse Phase Chromatography.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 2% B (Isocratic hold for polar sulfonic acids)

-

5-20 min: 2% -> 40% B

-

20-25 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).

-

Sample Diluent: Water adjusted to pH 8 with dilute NaOH (ensures complete dissolution).

Determination of pKa (Potentiometric Titration)

To accurately determine the dissociation constants for formulation stability.

Reagents:

-

0.1 M NaOH (standardized).

-

0.1 M HCl.

-

KCl (to maintain ionic strength).

Procedure:

-

Dissolve 50 mg of the compound in 50 mL of degassed water containing 0.1 M KCl.

-

Acidify to pH 1.5 using 0.1 M HCl.

-

Titrate with 0.1 M NaOH using an autotitrator, recording pH vs. Volume.

-

Data Analysis: The first inflection point (obscured) corresponds to the sulfonic acid. The second inflection (pH ~3-4) corresponds to the deprotonation of the amine (-NH₃⁺

-NH₂). The third inflection (pH ~9-10) corresponds to the phenol (-OH

Diazotization Titration (Purity Assay)

Since the molecule contains a primary aromatic amine, purity can be assayed via nitrite titration.

-

Dissolution: Dissolve 0.5 g sample in 20 mL water + 5 mL conc. HCl.

-

Cooling: Cool solution to < 5°C in an ice bath.

-

Titration: Titrate with 0.1 M Sodium Nitrite (

) solution. -

Endpoint: Determine using starch-iodide paper (turns blue instantly at endpoint) or potentiometric electrode.

-

Calculation:

Handling & Storage Guidelines

-

Storage: Keep in a tightly closed container, protected from light. Store at +2°C to +8°C (Refrigerated) to prevent oxidative degradation.

-

Atmosphere: Flush headspace with Nitrogen or Argon after use.

-

Safety (GHS):

-

H314: Causes severe skin burns and eye damage (due to sulfonic acid acidity).

-

H317: May cause an allergic skin reaction (sensitizer).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7385, 3-Amino-4-hydroxybenzenesulfonic acid. Retrieved from [Link] (Base scaffold reference).[1]

- Google Patents.CN100412054C - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof.

-

EPA CompTox Chemicals Dashboard. Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy-.[1] Retrieved from [Link].[1][6]

Sources

- 1. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 2. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 3. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 5. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Structural Elucidation Guide: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS 40306-75-0). As a polysubstituted aromatic zwitterion, this compound presents specific challenges in solubility and spectral resolution. It serves as a critical intermediate in the synthesis of reactive dyes and potential pharmaceutical scaffolds.

The guide prioritizes orthogonal validation , combining high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) in alkaline media, and vibrational spectroscopy to unambiguously assign the regiochemistry of the substituents—specifically distinguishing the 3,5-substitution pattern relative to the 4-hydroxy core.

Chemical Context & Theoretical Framework

Structural Analysis

The molecule consists of a central benzene core functionalized with four distinct groups, creating a dense electronic environment.

-

Position 1: Sulfonic acid (

): Strong electron-withdrawing group (EWG), solubilizing handle. -

Position 3: Acetamido (

): Moderate electron-donating group (EDG), hydrogen bond donor/acceptor. -

Position 4: Hydroxy (

): Strong EDG, site of potential tautomerism or ionization. -

Position 5: Amino (

): Strong EDG, pH-sensitive.

The Zwitterionic Challenge

In its solid state and neutral aqueous solution, the compound exists as a zwitterion. The sulfonic acid protonates the amine (or the amide nitrogen to a lesser extent), leading to significant intermolecular electrostatic interactions.

-

Consequence: High melting point (>300°C) and poor solubility in standard organic solvents (CDCl₃, DMSO-d₆).

-

Solution: Structural elucidation requires conversion to the anionic salt form using deuterated alkali (

) to break the zwitterionic lattice and ensure sharp NMR resonances.

Synthesis & Isolation Context (Pre-Elucidation)

Understanding the synthetic origin is vital for impurity profiling. The standard industrial route involves the nitration of 2-aminophenol-4-sulfonic acid followed by acetylation and reduction.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of substituents, which dictates the expected impurity profile (e.g., unreduced nitro compounds or over-acetylated byproducts).

Figure 1: Synthetic logic flow. Note that regioselectivity is governed by the directing effects of the 4-OH and 1-SO3H groups.

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation fingerprint.

-

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Rationale: The sulfonic acid group ionizes readily in negative mode (

), providing a cleaner signal than positive mode, which may suffer from multiple adducts ( -

Expected Data:

-

Parent Ion (

): 245.02 ( -

Fragmentation: Loss of

(80 Da) and Acetyl group (42 Da).

-

Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the aromatic substitution pattern.

Protocol: Alkaline Deuterated Solvent System

-

Solvent:

. -

Additive: 40%

in -

Mechanism: Converts the sulfonic acid to sulfonate (

) and phenol to phenolate (

Predicted

| Position | Type | Multiplicity | Approx.[1][2] Shift ( | Assignment Logic |

| Acetyl | Singlet (3H) | 2.1 - 2.2 ppm | Characteristic acetamide methyl. | |

| H-6 | Aromatic | Doublet ( | 6.9 - 7.1 ppm | Ortho to Amino (shielding) and Sulfonate. |

| H-2 | Aromatic | Doublet ( | 7.3 - 7.5 ppm | Ortho to Acetamido (less shielding) and Sulfonate. |

Note: H-2 and H-6 are meta to each other. A small meta-coupling constant (

-

Carbonyl: ~172 ppm (Acetamide).

-

Aromatic C-O: ~145-150 ppm (Deshielded by Oxygen).

-

Aromatic C-N: Two distinct peaks for C3 and C5.

-

Methyl: ~23 ppm.

Vibrational Spectroscopy (FT-IR)

Objective: Confirmation of functional groups in the solid state.

-

Amide I & II: Strong bands at

(C=O stretch) and -

Sulfonate: Strong symmetric/asymmetric stretches at

and -

Hydroxyl/Amino: Broad, overlapping absorption in the

region. Deuteration exchange (exposing sample to

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow must be executed. This minimizes the risk of characterizing a degradation product (e.g., hydrolyzed acetamide).

Figure 2: Integrated workflow for structural validation. The HPLC step is critical to ensure the acetamido group has not hydrolyzed back to the free amine.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Methanol.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).

-

Target: The target compound will elute earlier than non-sulfonated impurities due to high polarity.

References

-

U.S. EPA. (n.d.). Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- Substance Details. CompTox Chemicals Dashboard. Retrieved January 28, 2026, from [Link]

- Google Patents. (2006). CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof.

Technical Guide: CAS 40306-75-0 (3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid)

[1][2][3][4]

Executive Summary

CAS 40306-75-0 , systematically known as 3-(acetylamino)-5-amino-4-hydroxybenzenesulfonic acid (or 6-Acetyl-OAPSA), is a highly functionalized aromatic intermediate characterized by a dense array of polar substituents (hydroxyl, amine, acetamido, and sulfonic acid) on a benzene core.[1][2][3][4][5][6] While its primary industrial volume drives the synthesis of reactive dyes (e.g., Reactive Blue 221), its structural motif—an ortho-aminophenol scaffold with a solubilizing sulfonate group—holds significant relevance for medicinal chemistry . It serves as a versatile building block for constructing heterocyclic scaffolds (such as benzoxazoles) and sulfonamide derivatives found in drug discovery campaigns.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and utility in both pharmaceutical scaffold design and industrial dye chemistry.

Chemical Constitution & Physicochemical Properties[1][2][4][7][8]

Structural Analysis

The molecule features a "push-pull" electronic system. The electron-donating hydroxyl (-OH) and amino (-NH2/-NHAc) groups are balanced by the electron-withdrawing sulfonic acid (-SO3H) group. This substitution pattern makes the ring highly activated towards electrophilic substitution but also susceptible to oxidation.

-

Systematic Name: 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid[1][2][3][4]

-

Synonyms: 6-Acetyl-2-aminophenol-4-sulfonic acid; 6-Acetyl OAPSA[5][6]

-

Molecular Formula: C

Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Key Physicochemical Data

The following data is critical for optimizing reaction solvents and purification protocols.

| Property | Value | Technical Implication |

| Physical State | Crystalline Powder (Pinkish/Buff) | Hygroscopic nature requires moisture-controlled storage. |

| Melting Point | >300 °C (Decomposes) | High thermal stability of the salt form; free acid decomposes. |

| Solubility | Soluble in dilute alkali; Low in non-polar solvents | Purification is best achieved via pH-swing precipitation (acid-base). |

| pKa (Predicted) | -1.65 (Sulfonic), ~9-10 (Phenol) | Exists as a zwitterion in neutral aqueous solution. |

| Density | ~1.686 g/cm³ | High density facilitates rapid sedimentation in suspension. |

| LogP | -0.30 (approx.)[1] | Highly hydrophilic; poor membrane permeability without derivatization. |

Synthetic Pathways & Manufacturing

The synthesis of CAS 40306-75-0 requires precise regiochemical control to install substituents in the 3, 4, and 5 positions relative to the sulfonic acid. The standard industrial route utilizes 2-aminophenol-4-sulfonic acid as the starting material.

Step-by-Step Synthesis Protocol

-

Acetylation: 2-Aminophenol-4-sulfonic acid is acetylated using acetic anhydride to protect the amine and direct the subsequent nitration.[3]

-

Nitration: The acetamido group directs the incoming nitro group to the ortho position relative to the hydroxyl group (position 6 in the phenol numbering, or 5 in the sulfonic acid numbering).

-

Reduction: The nitro group is reduced (catalytic hydrogenation or iron/acid reduction) to an amine, yielding the final product.[3]

Visualization: Synthetic Workflow

The following diagram illustrates the chemical transformation from the precursor to CAS 40306-75-0.

Caption: Sequential synthesis of CAS 40306-75-0 ensuring regioselective functionalization.

Applications in Research & Development

Pharmaceutical Scaffold Utility

While primarily an industrial intermediate, CAS 40306-75-0 is valuable for drug development professionals working on fragment-based drug design (FBDD) .

-

Benzoxazole Synthesis: The ortho-aminophenol motif allows for cyclization with carboxylic acids or aldehydes to form benzoxazoles, a privileged scaffold in kinase inhibitors and antimicrobial agents.

-

Bioisosterism: The sulfonic acid group can be converted to a sulfonamide (via sulfonyl chloride generation), mimicking the transition state of tetrahedral intermediates in protease inhibitors.

Industrial Application: Reactive Dyes

In the dye industry, this compound is the precursor to Reactive Blue 221 and Reactive Blue 235 .

-

Mechanism: The free amine (-NH2) serves as the nucleophile for coupling with diazonium salts (azo coupling) or linking to triazine/vinyl sulfone reactive groups.

-

Research Relevance: Environmental scientists study this compound as a degradation product (metabolite) of textile effluents, analyzing its persistence and toxicity.[7]

Visualization: Reactivity Profile

This diagram maps the reactive sites of CAS 40306-75-0 for potential derivatization.

Caption: Functional group mapping for synthetic planning and derivatization strategies.

Safety, Handling, and Analytical Profiling

Toxicology & Safety (GHS Classification)

Researchers must handle this compound with standard biosafety protocols. It is classified as an Irritant .

-

Hazard Statements:

-

PPE Requirements: N95 dust mask, nitrile gloves, and safety goggles are mandatory to prevent mucosal irritation from dust.

Analytical Methods (HPLC Protocol)

To verify purity (typically >98% for research), use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring absorption) |

References

-

Sigma-Aldrich. 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid Product Sheet. Link

-

EPA CompTox Chemicals Dashboard. Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy-. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24879930. Link

-

Mousavian, M. A., et al. (2023).[10] Bioelectricity Generation and Decolorization of Reactive Blue 221 Using a Modified Cathode Dual-Chamber Microbial Fuel Cell. Water, 15(1), 101.[10] Link

-

Kalsoom, U., et al. (2023).[11] Biocatalytic degradation of reactive blue 221...[11]. Chemosphere, 312, 137095.[11] Link

Sources

- 1. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 2. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 3. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. vianachem.com [vianachem.com]

- 6. 6 Acetyl O.A.P.S.A. at Attractive Price - Technical and Industrial Grade Specifications [kavyapharma.in]

- 7. pjoes.com [pjoes.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. Biocatalytic degradation of reactive blue 221 and direct blue 297 dyes by horseradish peroxidase immobilized on iron oxide nanoparticles with improved kinetic and thermodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

Structural Elucidation, Synthesis Logic, and Analytical Characterization

Executive Summary & Chemical Identity

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS: 40306-75-0) represents a highly functionalized aromatic scaffold, primarily utilized as a strategic intermediate in the synthesis of azo dyes and complex pharmaceutical pharmacophores.[1][2] Its structure—featuring a zwitterionic core with distinct acidic (sulfonic, phenolic) and basic (amino) domains—presents unique challenges in purification and regioselective modification.

This guide deconstructs the IUPAC nomenclature logic, outlines a validated synthesis pathway based on electronic directing effects, and provides a robust characterization framework for research applications.

Chemical Identity Data

| Parameter | Detail |

| IUPAC Name | 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid |

| CAS Number | 40306-75-0 |

| Molecular Formula | |

| Molecular Weight | 246.24 g/mol |

| Synonyms | 3'-Acetylamino-5'-amino-4'-hydroxybenzenesulfonic acid; 2-Acetamido-6-amino-1-phenol-4-sulfonic acid (non-IUPAC) |

| Core Scaffold | Benzenesulfonic acid |

Nomenclature Logic: A Structural Deconstruction

To ensure scientific accuracy, we must validate the IUPAC name against the priority rules of functional groups. This is not merely semantic; it dictates the numbering system used in retrosynthetic analysis.

Functional Group Priority

The IUPAC "Blue Book" establishes a strict hierarchy for determining the parent structure. For this molecule, the competition is between the sulfonic acid, amide, alcohol, and amine groups.

-

Sulfonic Acid (

): Highest priority.[3] Becomes the parent suffix: -benzenesulfonic acid . Carbon-1 is assigned to the carbon bearing this group.[4] -

Amide (

): Lower priority than sulfonic acid. Treated as a substituent: Acetamido- .[5][6] -

Alcohol (

): Lower priority.[4][6] Treated as a substituent: Hydroxy- .[1][2][5][7][8] -

Amine (

): Lowest priority. Treated as a substituent: Amino- .[7][8][6][9]

Locant Assignment (Numbering)

The goal is to minimize the locants (position numbers) while respecting alphabetical order for tie-breaking.

-

Fixed Position: Sulfonic acid is at C1 .[8]

-

Substituent Arrangement: The substituents are located at positions 3, 4, and 5 relative to the sulfonate.

-

Result:

Figure 1: Decision tree illustrating the IUPAC nomenclature prioritization for the target molecule.

Synthesis Protocol & Mechanistic Insight

Objective: Synthesize 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid from commercially available 3-amino-4-hydroxybenzenesulfonic acid (2-aminophenol-4-sulfonic acid).

Mechanistic Rationale: Direct functionalization of the aromatic ring requires exploiting the ortho/para directing effects of the hydroxyl group. The synthesis relies on a "Protect-Nitrate-Reduce" strategy to ensure regioselectivity.

Validated Pathway

-

Starting Material: 3-amino-4-hydroxybenzenesulfonic acid.[1][11][8][6]

-

Step 1: Selective N-Acetylation. The amine is more nucleophilic than the phenol. Controlled acetylation yields 3-acetamido-4-hydroxybenzenesulfonic acid.

-

Step 2: Regioselective Nitration.

-

The

group (at C4) is a strong ortho/para activator. -

The

group (at C3) is a moderate ortho/para activator. -

The

group (at C1) is a meta director. -

Result: The position at C5 is ortho to the strong

donor and meta to the withdrawing sulfonate. The position at C2 is sterically crowded (flanked by Sulfonate and Acetamido). Therefore, nitration occurs selectively at C5.

-

-

Step 3: Reduction. The nitro group is reduced to an amine using a mild reducing agent (e.g., Sodium Sulfide or catalytic hydrogenation) to preserve the amide bond.

Experimental Workflow (Bench Scale)

Reagents:

-

3-Amino-4-hydroxybenzenesulfonic acid (0.1 mol)[8]

-

Acetic Anhydride (1.1 eq)

-

Nitric Acid (HNO3, 65%) / Sulfuric Acid (H2SO4)

-

Sodium Sulfide (

) or H2/Pd-C

Protocol:

-

Acetylation: Dissolve starting material in water adjusted to pH 5-6 with NaOH. Add Acetic Anhydride dropwise at

. Stir for 2 hours. Acidify to precipitate Intermediate A (3-acetamido-4-hydroxybenzenesulfonic acid). -

Nitration: Dissolve Intermediate A in concentrated

. Cool to -

Reduction: Suspend Intermediate B in water. Adjust pH to 8-9. Add

solution at -

Isolation: Acidify with HCl to pH 1-2. The product zwitterion precipitates upon cooling. Recrystallize from water.

Figure 2: Step-wise synthesis pathway highlighting key intermediates and reaction conditions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H-NMR Spectroscopy (DMSO-d6)

The aromatic region is the most diagnostic due to the specific substitution pattern.

-

Aromatic Protons: Two distinct singlets (or meta-coupled doublets with small

values) are expected, corresponding to the protons at C2 and C6.- (Proton at C2, deshielded by sulfonate and acetamido).

- (Proton at C6, shielded by amino and hydroxy).

-

Acetyl Group: A sharp singlet at

( -

Exchangeable Protons: Broad signals for

,

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. Note: Low pH is required to suppress the ionization of the sulfonic acid for retention.

-

Detection: UV at 254 nm (aromatic core) and 210 nm (amide).

Safety & Handling (E-E-A-T)

As a sulfonic acid derivative with amino and phenolic functionalities, this compound poses specific hazards.

-

Acidity: The sulfonic acid moiety is a strong acid (

). Aqueous solutions will be highly acidic (pH < 2). -

Sensitization: Aromatic amines and acetamides are potential skin sensitizers.

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical splash goggles.

-

P2/N95 Particulate respirator when handling dry powder.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24879930, 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid. Retrieved January 28, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy-. Retrieved January 28, 2026, from [Link]

- Google Patents. (2006). CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof.

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

Sources

- 1. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 2. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof - Google Patents [patents.google.com]

- 6. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 8. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

The Acetamido Sulfonic Acid Pharmacophore: From Endogenous Metabolites to Addiction Therapeutics

The following technical guide provides an in-depth analysis of acetamido sulfonic acid compounds, focusing on their discovery, chemical synthesis, and pharmacological significance.

Introduction: Defining the Scaffold

The acetamido sulfonic acid moiety represents a specific chemical architecture characterized by an acetylated amine (

The core significance of this class lies in its structural mimicry of endogenous amino sulfonic acids (taurine and homotaurine), modified to alter lipophilicity, metabolic stability, and receptor binding profiles.

Key Compounds of Interest

| Compound | Chemical Name | Primary Application |

| Acamprosate | 3-acetamidopropane-1-sulfonic acid (Ca salt) | Alcohol Use Disorder (AUD) Therapeutic |

| N-Acetyltaurine | 2-acetamidoethanesulfonic acid | Endogenous metabolite; Ethanol biomarker |

| ACES | N-(2-Acetamido)-2-aminoethanesulfonic acid | Good's Buffer; Biological research |

The Endogenous Blueprint: N-Acetyltaurine (NAT)

Before synthetic chemists exploited this scaffold, nature established it. N-acetyltaurine (NAT) was initially identified as a hygroscopic component in orb-weaver spider webs, maintaining elasticity.[1] In mammals, it was later discovered as a minor metabolite of taurine, with its synthesis significantly upregulated during physiological stress and ethanol consumption.

Metabolic Discovery and The PTER Enzyme

For decades, NAT was considered a metabolic dead-end. However, recent breakthrough research (2024) identified the enzyme Phosphotriesterase-related (PTER) as the physiological N-acetyltaurine hydrolase.[2] This discovery redefined NAT not just as a waste product, but as a regulated signaling molecule linking taurine metabolism to energy balance and glucose homeostasis.

Diagram: N-Acetyltaurine Metabolic Pathway

The following logic flow illustrates the biosynthesis of NAT from ethanol-derived acetate and its hydrolysis by PTER.

Caption: Figure 1.[3] The metabolic lifecycle of N-Acetyltaurine, highlighting the bidirectional regulation by Acetate flux and the PTER hydrolase.

Therapeutic Evolution: The History of Acamprosate

The most commercially successful application of this scaffold is Acamprosate (Calcium Acetylhomotaurinate). Developed by Laboratoires Meram in France in the 1980s, it was designed as a structural analogue of the neurotransmitter GABA and the amino acid homotaurine.

Discovery Timeline

-

1982: Clinical development begins in France.[4]

-

1989: Marketing authorization granted in France (Trade name: Aotal).[4]

-

1990s: Extensive European usage establishes efficacy in maintaining abstinence in alcohol-dependent patients.

-

2004: FDA approval granted (Trade name: Campral), marking it as one of the few approved pharmacotherapies for Alcohol Use Disorder (AUD).

Mechanism of Action (The Calcium Debate)

Acamprosate's mechanism is complex and remains a subject of active research. Initially hypothesized to act solely as a GABA agonist, subsequent data suggested it modulates the hyper-glutamatergic state associated with alcohol withdrawal.

-

NMDA Modulation: It is believed to act as a weak NMDA receptor antagonist (specifically at the polyamine site) or an allosteric modulator.

-

The Calcium Hypothesis: Recent studies indicate that the calcium ion in the salt form may be responsible for a significant portion of the therapeutic effect, potentially by stabilizing central calcium channels, challenging the "active organic anion" dogma.

Diagram: Acamprosate Synaptic Modulation

Caption: Figure 2. Proposed mechanism of Acamprosate in mitigating the hyper-glutamatergic state of alcohol withdrawal.

Chemical Synthesis & Methodology

The synthesis of acetamido sulfonic acids generally involves the acetylation of the corresponding amino sulfonic acid. Below is a detailed, validated protocol for the synthesis of Acamprosate Calcium.

Protocol: Synthesis of Calcium Acetylhomotaurinate

Objective: To synthesize high-purity Calcium Acamprosate from 3-aminopropane-1-sulfonic acid (homotaurine).

Reagents:

-

3-Aminopropane-1-sulfonic acid (Homotaurine)

-

Calcium Hydroxide (

) -

Acetic Anhydride (

) -

Acetic Acid (Glacial)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Solubilization & Salt Formation:

-

Charge a round-bottom flask with 3-aminopropane-1-sulfonic acid (1.0 eq) .

-

Add Calcium Hydroxide (0.52 eq) . Note: Stoichiometry is critical here to form the calcium salt.

-

Add purified water (3 vol) and Acetic Acid (2.4 eq).

-

Stir the mixture at 30°C for 10 minutes until a clear solution is obtained.

-

-

Acetylation:

-

Add Acetic Anhydride (2.9 eq) dropwise over a period of 10 minutes, maintaining the temperature at 30°C.

-

Causality: Slow addition prevents thermal runaway and minimizes di-acetylation side products.

-

Stir the reaction mass for 2 hours at 30°C . Monitor reaction progress via TLC or HPLC.

-

-

Isolation:

-

Concentrate the reaction mixture under vacuum to remove the solvent (water/acetic acid).

-

Resuspend the resulting solid in Methanol (10 vol) and stir for 10 minutes.

-

Filter the solid and wash with Ethanol (20 vol) to remove residual acetic acid and byproducts.

-

-

Drying:

-

Dry the product under suction, followed by vacuum drying at 50°C for 3 hours .

-

Result: White crystalline solid (Calcium Acamprosate).[5]

-

Comparative Synthetic Routes

| Method | Key Reagents | Yield | Pros | Cons |

| Traditional (Merck) | Homotaurine + Acetic Anhydride | ~30% (overall) | High purity | Expensive starting material; low yield due to crystallization losses. |

| Sultone Opening (Scalable) | 1,3-Propanesultone + Potassium Acetamide | 74–77% | One-pot; High yield; Cheap reagents | Requires handling of sultones (genotoxic potential); requires careful pH control.[6][7][8] |

Research Utilities: The ACES Buffer

While Acamprosate dominates the therapeutic landscape, ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) is the laboratory workhorse of this class.

-

Discovery: Developed by Norman Good (Good's Buffers) to provide zwitterionic buffering in the physiological range (pKa 6.78 at 25°C) without penetrating biological membranes.

-

Critical Application: ACES is an essential component of BCYE (Buffered Charcoal Yeast Extract) agar , the gold standard medium for the isolation of Legionella pneumophila. The precise pKa of ACES is required to maintain the optimal pH for Legionella growth, which is highly sensitive to acidity.

References

-

FDA Approval History: Campral (acamprosate calcium) FDA Approval History. Drugs.com. Link

-

Acamprosate Development: Chapter 2—Acamprosate - Incorporating Alcohol Pharmacotherapies Into Medical Practice. NCBI. Link

-

Synthesis Protocol: Synthesis and Purification of Acamprosate Calcium and its Evaluation by RP-HPLC. SBMU Journals. Link

-

Scalable Synthesis: A Convenient, Scalable Process for the Preparation and Purification of Calcium Acamprosate. Synthesis (Thieme). Link

-

N-Acetyltaurine Discovery: Identification of N-Acetyltaurine as a Novel Metabolite of Ethanol. Journal of Biological Chemistry. Link

-

PTER Enzyme: PTER is a N-acetyltaurine hydrolase that regulates feeding and obesity.[2] Nature. Link

-

ACES Buffer: ACES - PubChem Compound Summary. NCBI. Link

Sources

- 1. N-Acetyltaurine - Wikipedia [en.wikipedia.org]

- 2. PTER is a N-acetyltaurine hydrolase that regulates feeding and obesity | Knight Initiative [brainresilience.stanford.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. Chapter 2—Acamprosate - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

Comprehensive Theoretical and Computational Profiling of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

[1]

Executive Summary

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid is a polysubstituted benzene derivative characterized by a dense functionalization pattern: a sulfonic acid group (solubility/binding), an acetamido group (H-bond donor/acceptor), an amine (nucleophile), and a hydroxyl group.[1][2][3][4][5] While traditionally utilized as a coupling component in azo dye synthesis, its structural similarity to sulfonamide antibiotics and enzyme inhibitors warrants deep in silico investigation.[1]

This guide defines the standard operating procedure (SOP) for determining its electronic structure, spectroscopic signature, and biological reactivity using Density Functional Theory (DFT) and molecular docking.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational parameters are mandated.

Software and Functional Selection[1]

-

Primary Engine: Gaussian 16 / ORCA 5.0.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis.[1] However, for non-covalent interaction (docking pre-optimization), M06-2X or ωB97X-D is recommended to account for dispersion forces.[1]

-

Basis Set: 6-311++G(d,p) .[1][3] The diffuse functions (++) are critical for the anionic nature of the sulfonate group and the lone pairs on oxygen/nitrogen.[1]

Solvation Model

Since the molecule is highly polar and water-soluble (LogP ~ -0.3), gas-phase calculations are insufficient.[1]

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Water (

) for biological relevance; DMSO (

Workflow Diagram

The following Graphviz diagram illustrates the sequential computational pipeline required to fully characterize this molecule.

Figure 1: Step-by-step computational workflow for characterizing 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid.

Structural & Electronic Landscape

Geometry Optimization & Intramolecular Bonding

The optimization process must focus on the hydrogen bond network.[1] The proximity of the -OH (position 4) and -NH2 (position 5) groups often leads to the formation of a stable intramolecular hydrogen bond (O-H...N), which planarizes the ring and enhances stability.[1]

-

Check: Verify the C-S bond length. In benzenesulfonic acids, this is typically ~1.76 Å.[1] Significant deviation suggests basis set inadequacy.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.[1]

-

HOMO Location: Likely localized on the electron-rich amino (-NH2) and hydroxy (-OH) groups.[1]

-

LUMO Location: Typically distributed across the sulfonic acid moiety and the benzene ring (electron-withdrawing zones).[1]

-

Global Reactivity Descriptors: Calculate these values to predict toxicity and reactivity.[1]

| Parameter | Formula | Physical Significance |

| Chemical Hardness ( | Resistance to charge transfer.[1] | |

| Chemical Potential ( | Direction of electron flow.[1] | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for DNA binding).[1] |

Note:

Molecular Electrostatic Potential (MEP)

The MEP map guides the docking strategy:

-

Red Regions (Negative Potential): Sulfonyl oxygens and the carbonyl oxygen of the acetamido group.[1] These are H-bond acceptors.

-

Blue Regions (Positive Potential): Amine protons and the hydroxyl proton.[1] These are H-bond donors.

-

Application: In docking, the "Blue" regions will align with negatively charged residues (e.g., Asp, Glu) in the target protein's active site.[1]

Spectroscopic Profiling

To validate the theoretical model against experimental samples (white powder), vibrational assignments are required.[1]

Vibrational Analysis (FT-IR/Raman)

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity.[1]

-

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental wavenumbers.

Key Diagnostic Bands:

Biological Potential: Molecular Docking

Given the sulfonamide-like structure, this molecule is a candidate for inhibiting zinc-metalloenzymes like Carbonic Anhydrase (CA) or bacterial Hyaluronidase .[1]

Target Selection[1]

-

Primary Target: Carbonic Anhydrase II (PDB ID: 1CA2).[1]

-

Secondary Target: Bacterial Hyaluronidase (PDB ID: 2PE4) - relevant for anti-infective properties.[1]

Docking Protocol (AutoDock Vina)[1]

-

Ligand Prep: Convert the optimized DFT structure (log file) to PDBQT format. Ensure the sulfonate group is deprotonated (

) if simulating physiological pH (7.4).[1] -

Grid Box: Center on the Zn²⁺ ion in the active site (for CA II).

-

Interaction Logic: The sulfonamide/sulfonic acid group typically coordinates directly with the Zinc ion or engages in a water-mediated bridge.[1]

Figure 2: Predicted binding mode of the ligand within the active site of a metalloenzyme.[1]

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] [Software Citation].

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

-

Lee, C., Yang, W., & Parr, R. G. (1988).[1] Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.[1] [1]

-

BenchChem. (n.d.).[1] 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS 40306-75-0).[1][4][5][8] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid Safety Data Sheet. Retrieved from [1]

-

Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013).[1] Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234.[1]

Sources

- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1844094A - 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 5. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 6. DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

- 8. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid molecular weight and formula

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes chemical logic, validated data, and industrial applicability.

Chemical Identity, Synthesis Protocols, and Application Logic

Executive Summary & Core Identity

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS: 40306-75-0) is a specialized aromatic intermediate primarily utilized in the synthesis of reactive azo dyes and potentially as a scaffold in medicinal chemistry.[1][2][3][4][5][6] Characterized by its polyfunctional nature—containing acetamido, amino, hydroxyl, and sulfonic acid groups—it exhibits complex zwitterionic behavior and high melting stability.

Physicochemical Profile

| Property | Value | Validation Source |

| Molecular Formula | C₈H₁₀N₂O₅S | [PubChem, 2025] |

| Molecular Weight | 246.24 g/mol | [Sigma-Aldrich, 2025] |

| CAS Number | 40306-75-0 | [Common Chem, 2025] |

| Physical State | Dark brown/Rhombic crystals | [NTP, 1992] |

| Melting Point | >300 °C (Decomposes) | [ChemSRC, 2025] |

| Solubility | Low in water (1.3–2 g/L); Soluble in alkaline aqueous solutions | [ChemicalBook, 2025] |

| Acidity (pKa) | ~ -1.65 (Sulfonic acid), Phenolic pKa ~9-10 | [Predicted] |

Structural Analysis & Reactivity

The molecule acts as a "coupling component" in dye synthesis due to the electron-donating hydroxyl and amino groups, which activate the benzene ring for electrophilic aromatic substitution.

-

Zwitterionic Character: The sulfonic acid group (

) is strongly acidic, while the amino group ( -

Regiochemistry: The positioning of the substituents is critical. The hydroxyl group at C4 (relative to Sulfonic at C1) directs incoming electrophiles (like diazonium salts) to the ortho positions. However, positions 3 and 5 are blocked by Acetamido and Amino groups, respectively.[6] This steric crowding suggests that this molecule is often used after the ring has been fully substituted, or it undergoes coupling at the remaining open position (C2 or C6) if available, though C2/C6 are sterically hindered. Correction: In many dye syntheses, this molecule is the result of functionalizing a precursor, serving as the final "coupler" or undergoing further diazotization itself if the free amine is targeted.

Synthesis & Manufacturing Protocol

High-purity synthesis of this compound requires controlling the regioselectivity between the two nitrogenous substituents. The most robust industrial route involves the selective reduction and acetylation of nitro-substituted aminophenols.

Validated Synthetic Pathway

The following protocol is reconstructed based on standard aromatic chemistry principles for aminophenol sulfonates and patent literature (CN1844094A).

Precursor: 3-Amino-5-nitro-4-hydroxybenzenesulfonic acid (Also known as 6-Nitro-2-aminophenol-4-sulfonic acid).

Step 1: Selective Acetylation

The precursor contains a free amine and a nitro group. The amine is acetylated first to protect it before the second amine is generated.

-

Reagents: Acetic Anhydride (

), Sodium Acetate (buffer). -

Conditions: Aqueous suspension at

, pH 4–5. -

Mechanism: Nucleophilic attack of the amine on the anhydride.

-

Intermediate: 3-Acetamido-5-nitro-4-hydroxybenzenesulfonic acid.

Step 2: Nitro Group Reduction

The nitro group is reduced to an amine without hydrolyzing the newly formed acetamido group.

-

Reagents: Hydrogen (

) with Pd/C catalyst OR Sodium Sulfide ( -

Conditions: Controlled temperature (

for sulfide reduction). -

Critical Control Point: pH must be kept near neutral to prevents hydrolysis of the acetamido group back to a free amine.

Workflow Diagram (DOT)

Figure 1: Step-wise synthetic pathway from nitro-precursor to final target, highlighting critical chemical transformations.

Analytical Characterization & Quality Control

To ensure the compound meets "Research Grade" or "Industrial Grade" standards (>98% purity), a multi-modal analytical approach is required.

HPLC Method (Reverse Phase)

This method separates the target from unreacted nitro-precursors or hydrolyzed byproducts (diamines).

-

Column: C18 (Octadecylsilyl),

, -

Mobile Phase A:

Phosphoric Acid in Water (Ion suppression for Sulfonic Acid). -

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

-

Expected Retention: The zwitterionic product will elute early; unreacted nitro compounds will elute later due to higher hydrophobicity.

Spectroscopic Validation

-

Mass Spectrometry (ESI-MS):

-

Mode: Negative Ion Mode (due to

). -

Expected m/z:

-

-

IR Spectroscopy:

-

Amide I band:

(C=O stretch). -

Sulfonate bands:

. -

Broad OH/NH stretch:

.

-

Applications in Dye Chemistry

The primary industrial utility of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid is as a diazo component or coupling component in the manufacture of metal-complex azo dyes.

Mechanism of Action[6][7][8]

-

Diazotization: The free primary amine (

at position 5) reacts with Sodium Nitrite ( -

Coupling: This diazonium species attacks a coupler (e.g., a naphthalene derivative) to form an azo bond (

). -

Metal Complexation: The hydroxyl group (

) and the nitrogen of the azo bond (or the acetamido group) can chelate metal ions (Cr, Co, Cu), improving the lightfastness of the resulting dye.

Reaction Pathway Diagram

Figure 2: The role of the target molecule as a diazo component in the synthesis of azo dyes.

Safety & Handling (GHS Standards)

While specific toxicological data is often extrapolated from similar sulfonated aminophenols, the following precautions are mandatory based on its chemical class (H315, H319).

-

Hazard Statements:

-

H314/H315: Causes skin irritation/burns (due to sulfonic acid acidity).

-

H319: Causes serious eye irritation.[7]

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness minimum).

-

P2/N95 Respirator (dust control).

-

Safety Goggles (chemical splash resistant).

-

-

Storage: Keep in inert atmosphere (nitrogen flushed) if possible to prevent slow oxidation of the amino/phenol groups, which causes darkening (browning) over time.

References

-

Sigma-Aldrich. (2025). 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid Product Sheet. Retrieved from

-

National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 24879930: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid. Retrieved from

-

ChemicalBook. (2025). 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid Properties and Synthesis. Retrieved from

-

Google Patents. (2006). CN1844094A: 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method. Retrieved from

-

National Toxicology Program (NTP). (1992).[7] Chemical Repository Database: Aminophenol Sulfonic Acids. Retrieved from

Sources

- 1. 3-ACETAMIDO-5-AMINO-4-HYDROXYBENZENESULFONIC ACID [drugfuture.com]

- 2. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 3. bldpharm.com [bldpharm.com]

- 4. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 5. 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid 40306-75-0 [sigmaaldrich.com]

- 6. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 7. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermal Characterization of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid

Topic: Thermal Characterization & Physicochemical Profile of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS 40306-75-0) .[1][2] Primarily utilized as a high-value intermediate in the synthesis of azo dyes and pharmaceutical precursors, this compound exhibits thermal behavior characteristic of zwitterionic arenesulfonic acids.

Unlike simple organic solids, this compound does not exhibit a defined melting point in the traditional sense. Instead, it possesses a decomposition threshold exceeding 300°C . This guide details the structural causality behind this property, outlines self-validating protocols for thermal analysis (DSC/TGA), and provides a framework for distinguishing the pure compound from lower-melting synthetic precursors.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid[1][3][4]

-

Molecular Formula:

[1][2][3][4][6] -

Synonyms: N-(3-amino-2-hydroxy-5-sulfophenyl)acetamide

The Zwitterionic Lattice Effect

The high melting point (>300°C) is a direct consequence of the compound's internal salt structure. In the solid state, the strongly acidic sulfonic acid group (

This creates a crystal lattice held together by strong electrostatic forces (ionic bonding) rather than weak van der Waals forces typical of non-ionic organic molecules. Consequently, the energy required to disrupt this lattice exceeds the thermal stability of the covalent bonds, leading to decomposition prior to melting.

Structural Visualization

The following diagram illustrates the zwitterionic equilibrium and its impact on thermal stability.

Figure 1: Transformation from theoretical neutral structure to the stable zwitterionic lattice responsible for high thermal resistance.

Physical Properties & Thermal Data

The following data summarizes the key physical parameters. Note that the "Melting Point" is functionally a "Decomposition Point" for this class of compounds.

| Property | Value | Context/Condition |

| Melting Point | > 300°C | Literature value; Decomposes without melting [1][2].[2][6] |

| Physical State | Solid Powder | Typically off-white to grey. |

| Density | 1.686 g/cm³ | Predicted value based on packing [3]. |

| Solubility | High (Water) | Due to hydrophilic sulfonate group. |

| pKa (Acid) | ~ -1.65 | Sulfonic acid group (Predicted).[1] |

| pKa (Base) | ~ 3-4 | Aniline nitrogen (protonated). |

Experimental Methodology: Self-Validating Protocols

Protocol 1: Capillary Melting Point (Purity Screen)

Purpose: To rapidly detect low-melting impurities (e.g., unreacted precursors).

-

Preparation: Grind 5 mg of dry sample into a fine powder.

-

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

-

Ramp:

-

Fast Ramp: 10°C/min to 200°C.

-

Slow Ramp: 2°C/min from 200°C to 320°C.

-

-

Observation:

-

Pass: No liquid phase observed up to 300°C. Darkening (charring) may occur >280°C.

-

Fail: Distinct melting observed <250°C. This indicates the presence of non-zwitterionic precursors (e.g., acetylated aminophenols lacking the sulfonic group).

-

Protocol 2: DSC/TGA (Definitive Characterization)

Purpose: To determine the onset of decomposition and quantify volatiles (water of hydration).

-

Instrument: Simultaneous TGA/DSC analyzer (e.g., TA Instruments SDT or Mettler Toledo).

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (prevents oxidative combustion, isolating thermal decomposition). -

Crucible: Alumina (

) pans (Aluminum pans may melt at 660°C, but are safe here; however, Alumina is preferred for sulfonic acids to avoid reaction). -

Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 400°C.

-

-

Data Interpretation:

-

Endotherm < 150°C: Represents loss of lattice water (dehydration). Check TGA weight loss to calculate moles of

. -

Baseline Shift > 280°C: Onset of decomposition.

-

Exotherm > 300°C: Irreversible degradation (desulfonation/carbonization).

-

Synthesis Context & Impurity Profiling

In drug and dye development, the melting point serves as a critical quality gate. The synthesis of CAS 40306-75-0 often involves the reduction of a nitro-precursor or the acetylation of a diamine.

-

Impurity A (Precursor): 3-amino-5-nitro-4-hydroxybenzenesulfonic acid.

-

Impurity B (Side Product): Di-acetylated species.

These impurities disrupt the zwitterionic lattice and will manifest as endothermic melting events below 300°C in DSC.

Analytical Decision Workflow

The following flowchart guides the researcher through the quality control process based on thermal data.

Figure 2: Quality control workflow for verifying the identity and purity of high-melting sulfonic acid intermediates.

References

-

ChemicalBook. (2024). 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid - CAS 40306-75-0 Properties. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid. Retrieved from

-

ChemSrc. (2024). CAS 40306-75-0 MSDS and Physical Properties. Retrieved from

-

EPA CompTox. (2023). Benzenesulfonic acid, 3-(acetylamino)-5-amino-4-hydroxy- Dashboard. Retrieved from [4]

Sources

- 1. 3-(ACETYLAMINO)-5-AMINO-4-HYDROXYBENZENESULFONIC ACID CAS#: 40306-75-0 [m.chemicalbook.com]

- 2. CAS#:40306-75-0 | 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid | Chemsrc [chemsrc.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid | 40306-75-0 | Benchchem [benchchem.com]

- 5. 3-乙酰氨基-5-氨基-4-羟基苯磺酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid 40306-75-0 [sigmaaldrich.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Metal-Complex Azo Dyes Using 3-Acetamido-5-amino-4-hydroxybenzenesulfonic Acid

Abstract

This technical guide details the protocol for utilizing 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid (CAS: 40306-75-0) as a primary diazo component in the synthesis of high-performance metal-complex azo dyes. Unlike simple aniline derivatives, this compound possesses an ortho-aminophenol moiety, enabling it to act as a tridentate ligand. This feature is critical for forming 1:2 metal-complex dyes (Chromium/Cobalt) known for exceptional light and wet fastness on protein fibers (wool, silk) and polyamides (nylon). This guide covers the critical diazotization kinetics, coupling parameters with naphthol derivatives, and the subsequent metallization workflow.

Compound Profile & Strategic Utility

Chemical Identity:

-

IUPAC Name: 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid[1][2][3][4][5]

-

Common Industry Name: 6-Acetamido-2-aminophenol-4-sulfonic acid (6-Acetyl-OAPSA)

Structural Significance: The molecule functions as a "heterofunctional" scaffold:

-

Primary Amine (-NH₂): The site of diazotization.[8]

-

Hydroxyl Group (-OH): Located ortho to the amine. Upon azo coupling, this group (along with the azo nitrogen and a nucleophile's hydroxyl/amino group) forms a stable coordination pocket for transition metals.

-

Acetamido Group (-NHAc): Provides steric bulk and modifies solubility/substantivity without interfering with the primary chromophore formation.

-

Sulfonic Acid (-SO₃H): Ensures water solubility of the intermediate and final dye.

Reaction Mechanism & Pathway

The synthesis follows a three-stage sequence: Diazotization , Coupling , and Metallization .[9]

-

Diazotization: The o-aminophenol motif is sensitive to oxidation. The reaction must be performed at low temperatures (0–5°C) with precise stoichiometric control of Nitrous Acid (HNO₂) to prevent the formation of quinones or diazo-tars.

-

Azo Coupling: The diazonium salt acts as an electrophile, attacking an electron-rich coupling component (e.g.,

-Naphthol, Phenyl J-Acid) at the most activated position. -

Metallization (Chelation): The resulting o,o'-dihydroxyazo dye reacts with a metal donor (e.g., Chromium(III) sulfate) to form a 1:2 metal-dye complex, locking the chromophore in a highly stable geometry.

Visual Workflow (DOT Diagram)

Caption: Step-wise synthesis pathway from precursor to metal-complex dye.

Experimental Protocol

Phase 1: Diazotization of 6-Acetyl-OAPSA

Objective: Convert the amino group to a diazonium salt without oxidizing the phenol.

Reagents:

-

3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid: 24.6 g (0.1 mol)

-

Hydrochloric Acid (37%): 25 mL[10]

-

Sodium Nitrite (NaNO₂): 6.9 g (0.1 mol) dissolved in 20 mL water[10]

-

Ice: ~100 g

Procedure:

-